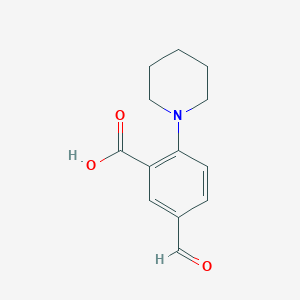
3-Hydroxy-6-acetoxytropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-6-acetoxytropane is a tropane alkaloid with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.2469 g/mol . It is a derivative of tropane, a bicyclic organic compound, and is known for its presence in certain plants, particularly those in the Solanaceae family . Tropane alkaloids are known for their pharmacological properties, including anticholinergic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-acetoxytropane typically involves the acetylation of 3-hydroxy tropane. One common method includes the reaction of 3-hydroxy tropane with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures. Tropane alkaloids are produced in vitro using plant cell cultures from species like Datura stramonium . These cultures can be optimized to produce higher yields of the desired alkaloid through genetic and environmental manipulations.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-acetoxytropane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The acetoxy group can be reduced to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-6-acetoxytropane.
Reduction: Formation of 3-hydroxy-6-hydroxytropane.
Substitution: Formation of 3-hydroxy-6-substituted tropane derivatives.
Scientific Research Applications
3-Hydroxy-6-acetoxytropane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other tropane derivatives.
Biology: Studies on its interaction with biological systems help understand the pharmacological effects of tropane alkaloids.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-acetoxytropane involves its interaction with the cholinergic system. It acts as an anticholinergic agent by blocking the action of acetylcholine at muscarinic receptors . This inhibition leads to a decrease in parasympathetic nervous system activity, resulting in effects such as bronchodilation, reduced gastrointestinal motility, and decreased secretion of bodily fluids.
Comparison with Similar Compounds
Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Hyoscyamine: Used in the treatment of gastrointestinal disorders.
Uniqueness
3-Hydroxy-6-acetoxytropane is unique due to its specific hydroxyl and acetoxy functional groups, which confer distinct chemical reactivity and pharmacological properties compared to other tropane alkaloids . Its specific structure allows for targeted interactions with biological systems, making it a valuable compound in both research and therapeutic contexts.
Properties
CAS No. |
85644-59-3 |
|---|---|
Molecular Formula |
C10H16NO4- |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-(3,6-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl)acetate |
InChI |
InChI=1S/C10H17NO4/c1-11-6-2-7(12)3-8(11)10(15,4-6)5-9(13)14/h6-8,12,15H,2-5H2,1H3,(H,13,14)/p-1 |
InChI Key |
KHDFUKWAGVAUIP-UHFFFAOYSA-M |
SMILES |
CC(=O)OC1CC2CC(CC1N2C)O |
Canonical SMILES |
CN1C2CC(CC1C(C2)(CC(=O)[O-])O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541268.png)
![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)
![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)

![N-(3-chlorophenyl)-5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2541273.png)


![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2541277.png)


![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B2541282.png)
![3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2541285.png)

